Quinpirole
Overview
Description
Quinpirole is a psychoactive drug and research chemical known for its role as a selective agonist for dopamine D2 and D3 receptors . It has been extensively used in scientific research to study various neurological and psychological conditions, including obsessive-compulsive disorder and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinpirole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a suitable alkylating agent to form the desired quinoline structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Quinpirole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce a dihydro derivative .
Scientific Research Applications
Quinpirole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Employed in studies of dopamine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like obsessive-compulsive disorder and Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
Quinpirole exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation modulates the release of neurotransmitters and influences various signaling pathways within the brain. The compound’s action on these receptors is crucial for its effects on locomotion, behavior, and neuroprotection .
Comparison with Similar Compounds
Quinelorane: Another dopamine receptor agonist with similar properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.
Uniqueness: Quinpirole is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes. Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .
Properties
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048229 | |
Record name | Quinpirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-22-4, 74196-92-2 | |
Record name | Quinpirole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinpirole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinpirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINPIROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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